
Unedone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unedone, also known as 2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one, is a naturally occurring compound found in the nectar of the strawberry tree (Arbutus unedo). It is known for its distinctive bitter taste and has been identified as a key contributor to the bitterness of strawberry tree honey . This compound is a spiroketal compound, which means it contains a spirocyclic ketal structure, making it an interesting subject for chemical and biological studies.
科学的研究の応用
Unedone has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique spirocyclic structure and its reactivity in various chemical reactions. It serves as a model compound for understanding spiroketal chemistry.
Biology: In biological studies, this compound is investigated for its potential biological activities, including its role as a natural bitter compound in honey and its interactions with taste receptors.
Medicine: this compound’s potential medicinal properties are explored, particularly its antioxidant and antimicrobial activities. It is studied for its potential use in developing natural therapeutic agents.
Industry: In the food industry, this compound is of interest due to its contribution to the flavor profile of strawberry tree honey. It is also studied for its potential use as a natural flavoring agent.
準備方法
The preparation of unedone can be achieved through various synthetic routes. One common method involves the extraction from strawberry tree honey, followed by purification using chromatographic techniques . Industrial production methods may involve the synthesis of this compound from simpler starting materials through a series of chemical reactions. For instance, the synthesis might start with the formation of the spirocyclic core, followed by functional group modifications to introduce the dihydroxypropyl and trimethyl groups.
化学反応の分析
Unedone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced spiroketal derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Hydrolysis: The spiroketal structure of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and ketone products.
作用機序
The mechanism of action of unedone involves its interaction with taste receptors, particularly those responsible for detecting bitter compounds. This compound binds to these receptors, triggering a signal transduction pathway that leads to the perception of bitterness . Additionally, this compound’s antioxidant and antimicrobial activities are attributed to its ability to scavenge free radicals and inhibit the growth of certain microorganisms.
類似化合物との比較
Unedone can be compared with other similar spiroketal compounds, such as:
Tiliaside: Found in Tilia nectar, tiliaside is another spiroketal compound with potential biological activities.
Homogentisic Acid: Present in various honeys, homogentisic acid is known for its antioxidant properties.
This compound’s uniqueness lies in its specific spirocyclic structure and its role in contributing to the bitterness of strawberry tree honey, making it a compound of significant interest in both scientific research and industrial applications.
特性
IUPAC Name |
2-(1,2-dihydroxypropyl)-4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-en-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-7-5-9(15)6-12(3,4)13(7)11(17-13)10(16)8(2)14/h5,8,10-11,14,16H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIUMMLDMSDPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C12C(O2)C(C(C)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
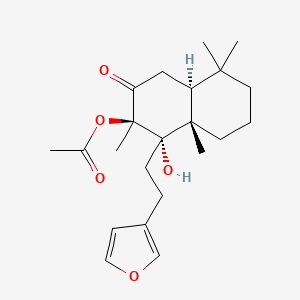

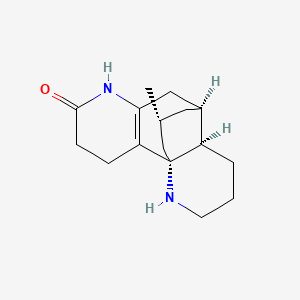


![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

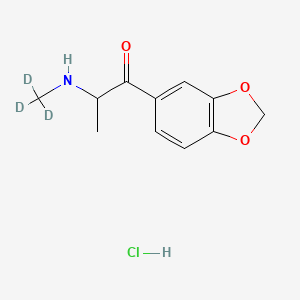
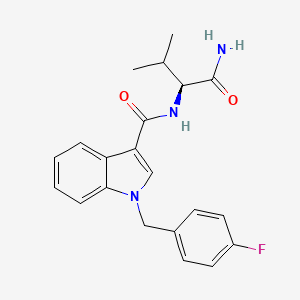

![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)
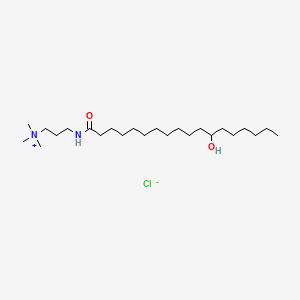
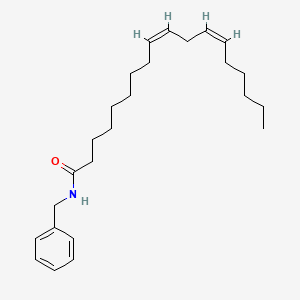
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
